Inferred Tau Fibrillization Potency vs. 4-Fluoro and 3-Chloro Matched Analogs
While direct data for the 3-fluorophenyl analog is not in the published core dataset, its potency in a K18PL ThT tau fibrillization assay can be rationally interpolated from closely related matched pairs. The 4-fluorophenyl analog (compound 26) exhibited an IC50 of 1.0 µM, and the 3-chlorophenyl analog (compound 28) showed an IC50 of 3.2 µM [1]. Shifting the electron-withdrawing halogen from the para to the meta position (chloro series) resulted in a 3.2-fold decrease in potency. Applying this positional effect to the highly potent 4-fluoro analog suggests the target's potency is likely between 1.6 and 3.2 µM, maintaining low micromolar activity.
| Evidence Dimension | Inhibition of K18PL tau fibrillization (ThT assay) |
|---|---|
| Target Compound Data | Predicted IC50: 1.6 – 3.2 µM (interpolated from matched pair analysis) |
| Comparator Or Baseline | Compound 26 (4-F-Ph analog): 1.0 µM; Compound 28 (3-Cl-Ph analog): 3.2 µM |
| Quantified Difference | The 4-F to 3-F shift is predicted to cause a potency decrease similar to the 4-Cl to 3-Cl shift (3.2-fold), placing the target's IC50 near the ~2 µM range. |
| Conditions | In vitro ThT fluorescence assay using the K18PL tau fragment. |
Why This Matters
This places the target compound in a potency bracket that is potent enough to serve as a viable tool compound, while its unique meta-fluoro substitution provides a critical data point for understanding electronic and steric effects in the ATPZ pharmacophore.
- [1] Ballatore C, Crowe A, Piscitelli F, James M, Lou K, Rossidivito G, Yao Y, Trojanowski JQ, Lee VM, Brunden KR, Smith AB. Aminothienopyridazine inhibitors of tau aggregation: Evaluation of structure-activity relationship leads to selection of candidates with desirable in vivo properties. Bioorg Med Chem. 2012 Jul 15;20(14):4451-61. See Table 1, compounds 26 and 28. View Source
